molecular formula C10H19NO9 B13906517 D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)

D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)

Cat. No.: B13906517
M. Wt: 297.26 g/mol
InChI Key: ULBPPCHRAVUQMC-UHFFFAOYSA-N
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Description

Isofagomine D-Tartrate is a chemical compound known for its role as a competitive inhibitor of human lysosomal β-glucosidase. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of Gaucher disease, a lysosomal storage disorder. Isofagomine D-Tartrate functions as a chemical chaperone, stabilizing and promoting the proper folding of β-glucosidase, thereby increasing its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isofagomine D-Tartrate can be synthesized through various methods. One notable method involves the reaction of isofagomine with tartaric acid to form the tartrate salt. The synthesis typically involves the following steps:

    Formation of Isofagomine: Isofagomine is synthesized through a series of chemical reactions starting from readily available starting materials. The process involves the formation of a piperidine ring and subsequent functionalization to introduce hydroxyl groups.

    Formation of Isofagomine D-Tartrate: Isofagomine is then reacted with tartaric acid under controlled conditions to form the tartrate salt. .

Industrial Production Methods

Industrial production of Isofagomine D-Tartrate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain Isofagomine D-Tartrate of pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions

Isofagomine D-Tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Isofagomine D-Tartrate can yield oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Isofagomine D-Tartrate has a wide range of scientific research applications, including:

    Chemistry: Isofagomine D-Tartrate is used as a tool to study enzyme kinetics and the molecular basis of enzyme dysfunction. .

    Biology: In biological research, Isofagomine D-Tartrate is used to investigate the mechanisms of lysosomal storage disorders, particularly Gaucher disease. .

    Medicine: Isofagomine D-Tartrate has potential therapeutic applications in the treatment of Gaucher disease. .

    Industry: In the pharmaceutical industry, Isofagomine D-Tartrate is used in the development of drugs targeting lysosomal storage disorders. .

Mechanism of Action

Isofagomine D-Tartrate exerts its effects by binding selectively to the catalytic pocket of β-glucosidase. This binding stabilizes the enzyme and promotes its proper folding, thereby increasing its activity. The compound acts as a chemical chaperone, enhancing the functional quantity of β-glucosidase within lysosomes. This mechanism is particularly beneficial in the context of Gaucher disease, where β-glucosidase is misfolded due to genetic mutations .

Comparison with Similar Compounds

Similar Compounds

Isofagomine D-Tartrate can be compared with other β-glucosidase inhibitors, such as:

Uniqueness

Isofagomine D-Tartrate is unique due to its dual role as an inhibitor and a chemical chaperone. Unlike other inhibitors, it not only inhibits β-glucosidase but also stabilizes and promotes its proper folding, thereby increasing the enzyme’s activity. This dual functionality makes Isofagomine D-Tartrate a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C10H19NO9

Molecular Weight

297.26 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;5-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

ULBPPCHRAVUQMC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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